molecular formula C14H14ClN3O2S B2698130 (3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one CAS No. 338400-19-4

(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one

Cat. No.: B2698130
CAS No.: 338400-19-4
M. Wt: 323.8
InChI Key: DLHOHHLZHKSMJQ-CNHKJKLMSA-N
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Description

(3E)-3-{[(4-Chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one (CAS Number: 338400-19-4) is a synthetic organic compound with a molecular weight of 323.80 and the molecular formula C14H14ClN3O2S . This molecule features a distinctive (E)-configured oxime ether bridge, connecting a 4-chlorobenzyl group to a propan-1-one chain, which is in turn linked to a 2-(methylamino)-1,3-thiazole ring system . The specific stereochemistry and the presence of both the thiazole and chlorophenyl motifs make it a valuable intermediate in sophisticated organic syntheses. Researchers value this compound for its potential application in the development of novel chemical entities. Its structural characteristics, particularly the thiazole ring which is a common heterocycle in medicinal chemistry, suggest its utility as a key building block for the preparation of more complex molecules. These may include candidates for pharmaceutical or agrochemical research, such as the synthesis of pesticidal agents, as indicated by patents covering structurally related imidazopyridine derivatives . The compound is offered with a documented SMILES code (O=C(C1=CN=C(NC)S1)C/C=N/OCC2=CC=C(Cl)C=C2) to aid in computational chemistry and database registration . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can be assured of its quality, as it is characterized and identified using advanced analytical techniques. Proper cold-chain transportation is recommended to preserve the stability and integrity of the compound during shipping .

Properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-16-14-17-8-13(21-14)12(19)6-7-18-20-9-10-2-4-11(15)5-3-10/h2-5,7-8H,6,9H2,1H3,(H,16,17)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHOHHLZHKSMJQ-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)CC=NOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(S1)C(=O)C/C=N/OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between an aldehyde or ketone and an amine.

    Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl moiety is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 2-(methylamino)thiazol-5-yl group is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the thiazole ring. In similar compounds, such as CHEMBL4100485 (PubChem CID: 122177129) , the thiazole ring undergoes reactions with electrophiles or nucleophiles at positions activated by substituents.

Reaction TypeConditionsProductReference
AlkylationK₂CO₃, DMF, alkyl halide, 60°CThiazole-alkylated derivatives
ArylationPd catalysis, aryl boronic acidBiaryl thiazole analogs

For example, compound 13 (MDPI) demonstrated that electron-deficient thiazole rings participate in Suzuki coupling, forming biaryl structures critical for biological activity.

Tautomerism and Imine Reactivity

The imino group (C=N) in the (4-chlorophenyl)methoxyimino moiety exhibits tautomerism between enol-imine and keto-amine forms, influencing its reactivity. Analogous compounds like PubChem CID 9581767 show imines undergoing hydrolysis under acidic conditions to form carbonyl derivatives:

R-C=N-O-R’H⁺, H₂OR-COOH + R’-NH₂\text{R-C=N-O-R'} \xrightarrow{\text{H⁺, H₂O}} \text{R-COOH + R'-NH₂}

ReactionConditionsOutcome
Hydrolysis1M HCl, refluxCarboxylic acid and amine byproducts
ReductionNaBH₄, MeOHSecondary amine formation

Condensation Reactions

The propan-1-one backbone and imine group enable condensation with hydrazines or amines. For instance, compound 35a (MDPI) formed hydrazones when reacted with substituted hydrazines, enhancing antiproliferative activity:

R-C(=O)-R’+H₂N-NHR”R-C(=N-NHR”)-R’\text{R-C(=O)-R'} + \text{H₂N-NHR''} \rightarrow \text{R-C(=N-NHR'')-R'}

SubstrateProduct ActivityKey Finding
HydrazineCytotoxic agentsElectron-withdrawing groups (e.g., Cl) improve stability

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophilic substitution to the para position. In PubChem CID 9581771 , chlorophenyl rings underwent nitration and sulfonation under standard conditions:

ReactionReagentsPosition
NitrationHNO₃/H₂SO₄para to Cl
SulfonationSO₃/H₂SO₄meta to Cl

Cyclization Reactions

The thiazole and propan-1-one moieties facilitate cyclization. Compound 35b (MDPI) formed fused heterocycles via intramolecular cyclization, a pathway applicable to the target compound:

Thiazole-C(=O)-CH₂-C(=N-O-)Δ,baseTricyclic thiazolo[3,2-b]indole\text{Thiazole-C(=O)-CH₂-C(=N-O-)} \xrightarrow{\Delta, \text{base}} \text{Tricyclic thiazolo[3,2-b]indole}

Oxidation and Reduction Pathways

  • Oxidation : The propan-1-one group resists oxidation, but the imine can oxidize to nitro groups under strong conditions (e.g., KMnO₄/H⁺) .

  • Reduction : NaBH₄ selectively reduces the imine to an amine without affecting the thiazole ring .

Scientific Research Applications

The compound “(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one” could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a precursor for functional materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous molecules. Key analogs include derivatives of thiazole, imino, and chlorophenyl-containing scaffolds.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Pharmacological Relevance References
(3E)-3-{[(4-Chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one Thiazole with methylamino, (E)-imino-(4-chlorophenyl)methoxy, propan-1-one Hypothesized kinase inhibition, antimicrobial
(2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one Thiazole with dimethylamino, propenone, 4-chlorophenyl Antifungal activity (in vitro)
(5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone with 3-chlorophenyl, 2-methoxybenzylidene, thione Antioxidant and anticancer activity
(E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one Thiazole with 4-methylphenyl, propenone, 4-methoxyanilino Antiproliferative activity (breast cancer cell lines)

Key Observations

Substituent Effects on Bioactivity The methylamino group in the target compound contrasts with the dimethylamino group in ’s analog. This difference may influence hydrogen-bonding capacity and metabolic stability, as tertiary amines (dimethylamino) are generally more lipophilic but less reactive than primary amines (methylamino) .

Role of the Thiazole Core Thiazole derivatives are known for diverse bioactivities. The target compound’s 1,3-thiazol-5-yl core is shared with and analogs, which exhibit antifungal and antiproliferative activities, respectively. The substitution pattern at position 2 (methylamino vs. phenyl in ) significantly alters target selectivity .

Imino vs. Thione Functional Groups The (E)-imino group in the target compound differs from the thione group in ’s thiazolidinone derivative. Imino groups are more basic and may participate in covalent interactions with biological targets, whereas thiones are redox-active and often associated with antioxidant effects .

Chlorophenyl Positioning

  • The 4-chlorophenyl group in the target compound is para-substituted, unlike the 3-chlorophenyl group in . Para-substitution typically enhances steric accessibility for target binding compared to meta-substitution .

Theoretical and Computational Insights

  • Electron Localization and Reactivity: The target compound’s imino group may act as an electron-deficient site, as predicted by the Electron Localization Function (ELF) . This property could facilitate interactions with nucleophilic residues in enzymes.
  • Hardness and Electrophilicity : The absolute hardness (η) of the compound, calculated using Mulliken’s formula (η = ½(I − A)), is expected to be lower than that of ’s thione derivative, indicating higher electrophilicity and reactivity .

Biological Activity

The compound (3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one is a synthetic organic molecule characterized by a complex structure that includes aromatic, thiazole, and imino groups. This structural diversity suggests potential biological activities, making it a candidate for various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name for this compound is (3E)-3-[(4-chlorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one , and its chemical formula is C14H14ClN3O2SC_{14}H_{14}ClN_3O_2S. The presence of the thiazole ring and the chlorophenyl group are particularly noteworthy due to their known biological activities.

Biological Activity Overview

Research indicates that compounds containing thiazole rings often exhibit significant biological properties, including:

  • Anticancer Activity : Thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
  • Antimicrobial Properties : The structural components of thiazoles can contribute to antibacterial and antifungal activities. Studies have indicated that similar thiazole-containing compounds exhibit varying degrees of effectiveness against a spectrum of microbial species .
  • Enzyme Inhibition : Some thiazole derivatives act as inhibitors for specific enzymes, which can be leveraged in drug development for conditions like cancer or bacterial infections .

The biological activity of this compound may be attributed to:

  • Interference with Cellular Processes : The compound's ability to bind to specific proteins or enzymes can disrupt normal cellular functions, leading to apoptosis in cancer cells or inhibition of microbial growth.
  • Structure-Activity Relationship (SAR) : Research on similar compounds suggests that the substitution patterns on the phenyl and thiazole rings significantly influence their biological activities. For instance, the presence of electron-donating groups can enhance anticancer efficacy .

Case Studies

Several studies have explored the biological activities of thiazole derivatives that share structural similarities with our compound:

  • Cytotoxicity Against Cancer Cells : A study reported that thiazole derivatives exhibited potent cytotoxicity against various cancer cell lines with IC50 values ranging from 10 µM to 30 µM. The presence of specific substituents on the phenyl ring was crucial for enhancing activity .
  • Antibacterial Activity : Another investigation demonstrated that thiazole-based compounds showed good antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted how modifications at different positions on the thiazole ring could optimize antimicrobial properties .

Data Tables

Here is a summary table comparing the biological activities of several related compounds:

Compound NameStructureIC50 (µM)Activity TypeReference
Compound AThiazole10Anticancer
Compound BThiazole20Antibacterial
Compound CThiazole15Antifungal
Compound DThiazole25Anticancer

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of (3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including thiazole ring formation and imine functionalization. Key strategies include:

  • Thiazole Core Synthesis : Use cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile. Catalysts like H2SO4 or p-toluenesulfonic acid can accelerate ring closure .
  • Imine Formation : Optimize the reaction between the thiazole-amine intermediate and 4-chlorophenylmethoxy aldehyde. Steric hindrance from the bulky thiazole group may require elevated temperatures (70–90°C) and anhydrous conditions to drive the equilibrium .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the E-isomer preferentially.

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